molecular formula C17H15F3N4OS B2521837 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034495-64-0

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2521837
CAS RN: 2034495-64-0
M. Wt: 380.39
InChI Key: OYCVYWVNFCKGLP-UHFFFAOYSA-N
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Description

The compound "1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" is a multifunctional molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazole ring, a thiophene moiety, and a phenyl ring with a trifluoromethyl group suggests potential for interactions with various biological targets. Urea derivatives, in general, have been explored for their potential in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, which is crucial for binding to biological receptors.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. For instance, the one-pot synthesis approach for pyrazole derivatives using urea as a catalyst has been reported, which involves multicomponent reactions and can proceed via domino Knoevenagel condensation, Michael addition, and ring opening and closing reactions . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. This structure is pivotal for the biological activity of these compounds. For example, the synthesis and properties of 1,3-disubstituted ureas containing pyrazole and adamantane fragments have been explored, with the compounds showing inhibitory activity against human soluble epoxide hydrolase . The molecular structure, particularly the substituents attached to the urea, greatly influences the biological activity and target specificity.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their reactive functional groups. The urea moiety can engage in hydrogen bonding, which is essential for its biological activity. Additionally, the presence of aromatic rings such as thiophene and phenyl groups can undergo electrophilic substitution reactions, which can be utilized to further modify the compound and enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The solubility, melting point, and stability of these compounds can vary widely depending on the nature and position of the substituents. For instance, the solubility in water of some 1,3-disubstituted ureas has been reported to be in the range of 45-85 µmol/l . The presence of a trifluoromethyl group can increase the lipophilicity of the compound, potentially affecting its bioavailability and distribution within the body.

Scientific Research Applications

Hydrogel Formation and Physical Properties

  • Anion Tuning of Rheology and Morphology : The study by Lloyd and Steed (2011) demonstrates how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, highlighting the impact of anions on gel morphology and rheology. This research provides insights into tuning gel properties for potential applications in material science and drug delivery systems (Lloyd & Steed, 2011).

Medicinal Chemistry and Drug Design

  • MAP Kinase p38α Inhibitors : Getlik et al. (2012) explore N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAP kinase, a crucial protein in inflammatory diseases and cancer. The structure-based design approach used in this study could guide the development of new therapeutic agents targeting various diseases (Getlik et al., 2012).

Synthesis and Biological Evaluation of Derivatives

  • Antibacterial Heterocyclic Compounds : Azab, Youssef, and El-Bordany (2013) focus on synthesizing heterocyclic compounds with a sulfonamido moiety. Their work underscores the potential of such compounds as antibacterial agents, indicating the broad utility of pyrazolyl-urea derivatives in developing new antimicrobials (Azab et al., 2013).

Acaricidal Activity

  • N-Substituted Phenyl-N′-(Pyrazolyl-Formyl) Ureas : Research by Xie Xian-ye (2007) on the synthesis of N-substituted phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and their derivatives reveals acaricidal activity, suggesting applications in pest control (Xie Xian-ye, 2007).

Antitumor Activity

  • Bis-Pyrazolyl-Thiazoles Incorporating Thiophene : Gomha, Edrees, and Altalbawy (2016) synthesized a series of compounds evaluated against hepatocellular carcinoma cell lines, highlighting the anti-tumor potential of pyrazolyl-thiazole derivatives. This underscores the role of such molecules in cancer research and therapy (Gomha et al., 2016).

Antimicrobial Activity

  • Chitosan Schiff Bases with Heterocyclic Moieties : Hamed et al. (2020) demonstrate the antimicrobial potential of chitosan Schiff bases derived from heteroaryl pyrazole, highlighting their application in developing new antimicrobial materials (Hamed et al., 2020).

properties

IUPAC Name

1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS/c18-17(19,20)13-4-1-2-5-14(13)23-16(25)21-10-15(12-6-9-26-11-12)24-8-3-7-22-24/h1-9,11,15H,10H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCVYWVNFCKGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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